Head-to-Head Atrophogenic Risk Assessment: Flumethasone Pivalate Versus Fluocinolone Acetonide
In a clinical inpatient study evaluating skin atrophy induced by topical corticosteroids, flumethasone pivalate (the active corticosteroid component of Losalen) demonstrated a significantly milder atrophogenic effect compared to fluocinolone acetonide. Clinical atrophy was observed in only 1 of 22 patients (4.5%) after flumethasone pivalate application versus 6 of 22 patients (27.3%) after fluocinolone acetonide application (P < 0.05). Histological findings indicating moderate or marked skin atrophy were evident in 15 patients (68.2%) after fluocinolone acetonide versus only 1 patient (4.5%) after flumethasone pivalate (P < 0.001). Two patients in the fluocinolone acetonide group required premature discontinuation of the study due to early atrophy development [1].
| Evidence Dimension | Clinical and histological skin atrophy incidence following topical corticosteroid application |
|---|---|
| Target Compound Data | Flumethasone pivalate: Clinical atrophy in 1/22 patients (4.5%); Histological moderate/marked atrophy in 1/22 patients (4.5%) |
| Comparator Or Baseline | Fluocinolone acetonide: Clinical atrophy in 6/22 patients (27.3%); Histological moderate/marked atrophy in 15/22 patients (68.2%) |
| Quantified Difference | Clinical atrophy: 4.5% vs 27.3% (P < 0.05); Histological atrophy: 4.5% vs 68.2% (P < 0.001); Epidermal thickness reduction: 21.3% vs 30.5%; Collagen fibril diameter reduction: 0%–12.3% vs 5.1%–27.6% (P < 0.01 to P < 0.001) |
| Conditions | Inpatient clinical study; 22 patients; ointment applications; Br J Dermatol 1979 |
Why This Matters
For procurement decisions involving long-term or chronic dermatological therapy, this substantial difference in atrophogenic risk (4.5% vs 68.2% histological atrophy) provides a safety-driven basis for selecting flumethasone pivalate-based formulations over fluocinolone acetonide when minimizing cutaneous adverse effects is a clinical priority.
- [1] Jablonska S, Groniowska M, Dabrowski J, Maciejewski W. Comparative evaluation of skin atrophy in man induced by topical corticoids. Br J Dermatol. 1979 Feb;100(2):193-206. doi: 10.1111/j.1365-2133.1979.tb05561.x. View Source
